molecular formula C23H21NO2 B11354226 3-(4-methoxy-3-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(4-methoxy-3-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11354226
M. Wt: 343.4 g/mol
InChI Key: WARQQVVEHNJUPJ-UHFFFAOYSA-N
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Description

3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to an indole core.

Preparation Methods

The synthesis of 3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxy-3-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . Additionally, its ability to interact with microbial enzymes makes it a candidate for antimicrobial applications.

Comparison with Similar Compounds

3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives such as:

The uniqueness of 3-[(4-METHOXY-3-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(4-methoxy-3-methylphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C23H21NO2/c1-16-14-17(12-13-22(16)26-2)15-20-19-10-6-7-11-21(19)24(23(20)25)18-8-4-3-5-9-18/h3-14,20H,15H2,1-2H3

InChI Key

WARQQVVEHNJUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC

Origin of Product

United States

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